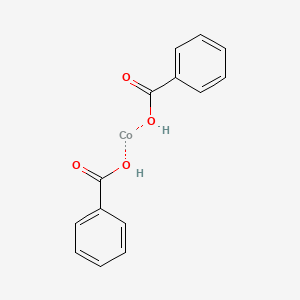
Cobalt(II) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(II) benzoate is an inorganic compound with the chemical formula C₁₄H₁₀CoO₄. It is typically found as a pink crystalline solid and is known for its low solubility in water but good solubility in organic solvents. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt(II) benzoate can be synthesized by reacting cobalt carbonate (CoCO₃) with benzoic acid (C₇H₆O₂) in boiling water. The reaction produces this compound trihydrate, which can be crystallized from the solution . The reaction can be represented as:
CoCO3+2C7H6O2→Co(C7H5O2)2+H2O+CO2
Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt salts, such as cobalt chloride (CoCl₂) or cobalt sulfate (CoSO₄), with sodium benzoate (C₇H₅NaO₂) in an aqueous solution. The resulting this compound precipitates out of the solution and can be filtered and dried .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt(II) benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cobalt(III) benzoate under specific conditions.
Reduction: It can be reduced to cobalt metal or lower oxidation states of cobalt.
Substitution: The benzoate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be used.
Substitution: Ligands such as ammonia (NH₃) or ethylenediamine (C₂H₄(NH₂)₂) can be used for substitution reactions.
Major Products:
Oxidation: Cobalt(III) benzoate.
Reduction: Cobalt metal or cobalt(II) complexes with different ligands.
Substitution: Cobalt complexes with new ligands.
Aplicaciones Científicas De Investigación
Cobalt(II) benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and hydrogenation reactions.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the production of pigments, coatings, and as a precursor for other cobalt compounds.
Mecanismo De Acción
The mechanism of action of cobalt(II) benzoate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion can interact with molecular targets through coordination bonds, influencing various biochemical pathways. For example, in catalytic applications, this compound can facilitate the transfer of electrons, thereby accelerating chemical reactions .
Comparación Con Compuestos Similares
Cobalt(II) acetate (C₄H₆CoO₄): Similar in structure but with acetate ligands instead of benzoate.
Cobalt(II) chloride (CoCl₂): A simple cobalt salt with chloride ions.
Cobalt(II) sulfate (CoSO₄): Another cobalt salt with sulfate ions.
Uniqueness: Cobalt(II) benzoate is unique due to its specific ligand (benzoate), which imparts distinct solubility and reactivity characteristics. Its ability to form stable complexes with various ligands makes it particularly useful in coordination chemistry and catalysis .
Propiedades
Fórmula molecular |
C14H12CoO4 |
|---|---|
Peso molecular |
303.17 g/mol |
Nombre IUPAC |
benzoic acid;cobalt |
InChI |
InChI=1S/2C7H6O2.Co/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |
Clave InChI |
INYMVIMYGPZTDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















